3-[2-(3-Carboxyprop-2-enoylamino)ethylcarbamoyl]prop-2-enoic acid, with the chemical formula CHNO and CAS number 7126-27-4, is a complex organic compound characterized by its unique structure that includes multiple functional groups. This compound features a prop-2-enoic acid backbone with a carboxyprop-2-enoyl amino group and an ethyl carbamoyl moiety. Its molecular structure contributes to its potential applications in various fields, including pharmaceuticals and biochemistry .
The chemical reactivity of 3-[2-(3-Carboxyprop-2-enoylamino)ethylcarbamoyl]prop-2-enoic acid is influenced by its functional groups. Key reactions may include:
These reactions highlight the compound's potential for further functionalization in synthetic organic chemistry.
The synthesis of 3-[2-(3-Carboxyprop-2-enoylamino)ethylcarbamoyl]prop-2-enoic acid typically involves multi-step organic reactions. Common methods include:
These methods are essential for producing the compound in sufficient quantities for research and application purposes .
3-[2-(3-Carboxyprop-2-enoylamino)ethylcarbamoyl]prop-2-enoic acid has potential applications in several domains:
The versatility of this compound makes it an interesting candidate for further exploration in these areas.
Interaction studies involving 3-[2-(3-Carboxyprop-2-enoylamino)ethylcarbamoyl]prop-2-enoic acid are crucial for understanding its mechanism of action and potential therapeutic effects. Research may focus on:
These studies provide insights into how this compound can be effectively utilized in therapeutic applications.
Several compounds share structural similarities with 3-[2-(3-Carboxyprop-2-enoylamino)ethylcarbamoyl]prop-2-enoic acid, which can provide context for its uniqueness:
Compound Name | Chemical Formula | Key Features |
---|---|---|
3-Aminopropanoic acid | CHNO | Simple amino acid structure |
4-Carboxyphenylalanine | CHNO | Contains an aromatic ring |
5-Aminolevulinic acid | CHNO | Precursor in heme synthesis |
The presence of multiple functional groups in 3-[2-(3-Carboxyprop-2-enoylamino)ethylcarbamoyl]prop-2-enoic acid distinguishes it from these compounds, potentially enhancing its reactivity and biological activity compared to simpler structures .